8-Aminoisoquinolin-7-ol hydroiodide is a heterocyclic aromatic organic compound belonging to the isoquinoline family. It features an amino group at the 8th position and a hydroxyl group at the 7th position of the isoquinoline ring system. The hydroiodide form indicates that this compound is associated with hydroiodic acid, which enhances its solubility and stability in various solvents. This compound has attracted attention due to its potential applications in medicinal chemistry and organic synthesis, particularly for its antimicrobial and anticancer properties.
8-Aminoisoquinolin-7-ol hydroiodide can be classified as:
The synthesis of 8-aminoisoquinolin-7-ol hydroiodide can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and pH to optimize yields and purity. Catalysts like copper (I) are often employed to facilitate cyclization reactions effectively.
The molecular structure of 8-aminoisoquinolin-7-ol hydroiodide can be represented as follows:
C1=CC(=C(C2=C1C=CN=C2)N)O.IThe compound exhibits a unique structural configuration that combines both amino and hydroxyl functionalities, contributing to its distinct chemical behavior compared to related compounds .
8-Aminoisoquinolin-7-ol hydroiodide participates in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its potential applications in drug development.
The mechanism of action for 8-aminoisoquinolin-7-ol hydroiodide involves its interaction with various molecular targets, including enzymes and receptors. It acts as a ligand, binding to specific sites on these targets, which modulates their activity. The pathways involved may include oxidative stress responses and the production of reactive oxygen species (ROS), potentially leading to apoptosis in certain cancer cell types .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 288.09 g/mol |
| Boiling Point | Not available |
| Melting Point | Not specified |
These properties indicate that 8-aminoisoquinolin-7-ol hydroiodide is suitable for various applications in organic synthesis and pharmaceutical research.
8-Aminoisoquinolin-7-ol hydroiodide has a wide range of applications:
This compound's unique structural features enhance its versatility across multiple scientific disciplines.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6